Daphenylline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

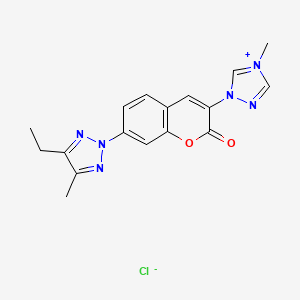

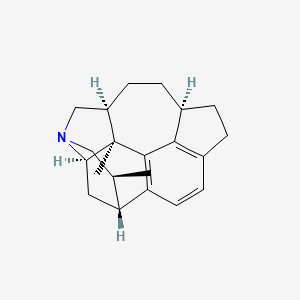

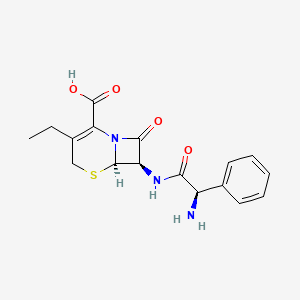

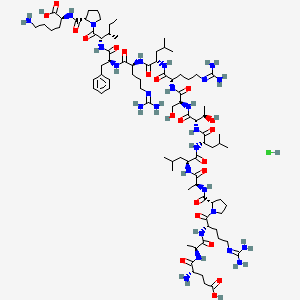

Daphenylline is a complex natural product belonging to the Daphniphyllum alkaloids, which are isolated from the genus Daphniphyllum. These alkaloids are known for their intricate structures and diverse biological activities, including anticancer, antioxidant, and vasorelaxation properties . This compound is particularly notable for its unique hexacyclic structure, which includes a tetrasubstituted arene moiety .

Preparation Methods

The synthesis of Daphenylline has been a significant challenge due to its complex structure. Several synthetic routes have been developed over the years:

Oxidative Dearomatization Strategy: This method involves the use of naphthol derivatives and oxidative dearomatization to construct the core structure of this compound.

Gold-Catalyzed Cyclization: Another approach utilizes a gold-catalyzed 6-exo-dig cyclization reaction followed by an intramolecular Michael addition to form the bridged tricyclic motif.

Asymmetric Catalysis: Enantioselective total synthesis has also been achieved using asymmetric hydrogenation and other catalytic methods to construct the stereogenic centers.

Chemical Reactions Analysis

Daphenylline undergoes various chemical reactions, including:

Reduction: Tandem reductive amination/amidation is employed to form the nitrogen-containing rings.

Substitution: Intramolecular Michael addition reactions are used to construct the core structure.

Common reagents include iodine for oxidation, rhodium catalysts for asymmetric hydrogenation, and various acids and bases for cyclization and substitution reactions. The major products formed include the hexacyclic core structure and various intermediates leading to the final this compound molecule .

Scientific Research Applications

Daphenylline has been the subject of extensive scientific research due to its diverse biological activities:

Mechanism of Action

The mechanism by which Daphenylline exerts its effects involves several molecular targets and pathways:

Cytotoxicity: It induces apoptosis in cancer cells by interacting with specific cellular targets and disrupting normal cellular functions.

Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Vasorelaxation: It acts on vascular smooth muscle cells, leading to relaxation and improved blood flow.

Comparison with Similar Compounds

Daphenylline is unique among the Daphniphyllum alkaloids due to its tetrasubstituted arene moiety and hexacyclic structure. Similar compounds include:

Daphniphylline: Another Daphniphyllum alkaloid with a similar core structure but different substituents.

Daphangustifoline B: Known for its cytotoxicity against tumor cell lines.

Yuzurimine C: Exhibits pesticide activity against brine shrimp.

These compounds share some structural features but differ in their biological activities and specific molecular targets, highlighting the uniqueness of this compound .

Properties

CAS No. |

1152598-44-1 |

|---|---|

Molecular Formula |

C21H27N |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

(2S,3R,5R,6S,10S,13S)-2,6-dimethyl-8-azahexacyclo[11.6.1.02,10.03,8.05,19.016,20]icosa-1(19),16(20),17-triene |

InChI |

InChI=1S/C21H27N/c1-12-10-22-11-15-7-5-13-3-4-14-6-8-16-17(12)9-18(22)21(15,2)20(16)19(13)14/h6,8,12-13,15,17-18H,3-5,7,9-11H2,1-2H3/t12-,13-,15-,17-,18-,21-/m1/s1 |

InChI Key |

FRNKVSPOMBSICI-GFIDMXBQSA-N |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CC[C@H]4CCC5=C4C6=C([C@@H]1C[C@@H]2[C@@]36C)C=C5 |

Canonical SMILES |

CC1CN2CC3CCC4CCC5=C4C6=C(C1CC2C36C)C=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)

![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)

![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)